2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene
Description
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene is a brominated aromatic compound featuring a cyclopropymethoxy substituent at position 1, an ethynyl group at position 4, and a bromine atom at position 2. This structure combines steric complexity (cyclopropane ring) with electronic diversity (electron-withdrawing ethynyl and bromine groups), making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions and photocycloadditions .
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-ethynylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECQUKGSUVAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene typically involves the bromination of a precursor compound followed by the introduction of the cyclopropylmethoxy and ethynyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the benzene ring. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base. The ethynyl group can be added via a Sonogashira coupling reaction using an ethynylating agent and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the ethynyl group.
Scientific Research Applications
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds. The cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 189099-57-8)
- Structure : Replaces the cyclopropymethoxy group with a methoxy group at position 3.
- Electronic Effects : The methoxy group is electron-donating, contrasting with the cyclopropymethoxy group, which may exhibit mixed electronic effects due to the strained cyclopropane ring.
- Reactivity: Used in Sonogashira couplings; the absence of cyclopropane reduces steric hindrance, enhancing reaction rates compared to the target compound .
2-Bromo-1-methoxy-4-(1-methoxyethyl)benzene (Compound 3.18)
- Structure : Methoxy group at position 1 and a methoxyethyl chain at position 4.
- Synthesis : Prepared via iridium-catalyzed C–H functionalization, yielding 38–40% efficiency .
- Applications : Demonstrates the role of ether substituents in directing regioselectivity in photocycloadditions, a reactivity less explored in the cyclopropymethoxy analogue .
2-Bromo-1-(2-bromoethoxy)-4-ethylbenzene
- Structure : Bromoethoxy substituent at position 1 and ethyl group at position 4.
- Synthesis: Achieved via alkylation of 2-bromo-4-ethylphenol (84% yield) .
- Key Difference : The flexible bromoethoxy chain contrasts with the rigid cyclopropane ring, impacting conformational stability and solubility .
Electronic and Steric Properties
Electronic Effects :
- The ethynyl group in the target compound strongly withdraws electrons, enhancing electrophilic substitution at the bromine site.
- Cyclopropymethoxy’s electron-donating oxygen is counterbalanced by the cyclopropane’s inductive effects, creating a unique electronic profile compared to methoxy or ethoxy groups .
Steric Effects :
Spectral and Physical Properties
- NMR : Cyclopropane protons resonate at δ 0.5–1.5 ppm, distinct from methoxy (δ ~3.3 ppm) or ethynyl (δ ~2.5–3.0 ppm) signals. This differentiation aids in structural confirmation .
- Solubility : The cyclopropane ring likely reduces polarity, decreasing water solubility compared to methoxyethyl or bromoethoxy derivatives .
Biological Activity
2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom, a cyclopropyl group, and an ethynyl group attached to a benzene ring. Its structural characteristics suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
Antimicrobial Properties
Recent studies indicate that 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene exhibits notable antimicrobial activity . Research has shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Effects
The anticancer properties of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene have been explored through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. Notably, the compound was effective in inducing apoptosis in cancer cells, which is a critical mechanism for anticancer activity. The presence of bromine and ethynyl groups appears to enhance its efficacy against tumor cells .
The mechanisms underlying the biological activities of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene are still being elucidated. Preliminary findings suggest that the compound may act through the following pathways:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies indicate that it promotes programmed cell death through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 2-Bromo-1-cyclopropylmethoxy-4-ethynyl-benzene in clinical settings:
- Breast Cancer Study : In one study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
- Antibacterial Efficacy : A clinical evaluation demonstrated that formulations containing this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
Data Summary
| Property | Activity Level | Notes |
|---|---|---|
| Antimicrobial | Moderate to High | Effective against multiple bacterial strains |
| Anticancer | High | Induces apoptosis in resistant cancer cells |
| Synergistic Effect | Yes | Enhanced efficacy with doxorubicin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
